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Compound of Interest

Compound Name: XMD-17-51

Cat. No.: B10800693

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pyrimido-diazepinone compound,
XMD-17-51, focusing on its mechanism of action and inhibitory effects on the AMP-activated
protein kinase (AMPK) family. It is intended to serve as a comprehensive resource,
incorporating quantitative data, detailed experimental protocols, and visual representations of
key biological and experimental processes.

Introduction: Profile of a Potent NUAK1 Inhibitor

XMD-17-51 is a potent kinase inhibitor originally developed as a highly selective inhibitor of
NUAK1 (NUAK family SNF1-like kinase 1), a member of the AMPK-related kinase family.[1] It is
a derivative of an earlier compound, HTH-01-015.[1] While its primary target is NUAK1,
subsequent profiling has revealed that XMD-17-51 also exhibits inhibitory activity against
several other members of the AMPK family, as well as other kinases such as Doublecortin-like
kinase 1 (DCLK1).[1][2] This makes it a valuable tool for studying the roles of these kinases in
cellular processes and a potential candidate for therapeutic development, particularly in
oncology.[2]

Mechanism of Action and Kinase Selectivity

The primary mechanism of action for XMD-17-51 is the direct inhibition of kinase activity. Its
high potency against NUAK1 is a key characteristic, but its effects on other related kinases are
crucial for understanding its complete biological activity profile.
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The potency of XMD-17-51 has been quantified against several kinases using in vitro, cell-free
enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a measure

of the drug's potency.

Kinase Target Family IC50 Value Reference
NUAK1 AMPK 1.5nM
DCLK1 CAMK 14.64 nM

Kinome-wide screening provides a broader perspective on the selectivity of an inhibitor.
Profiling of XMD-17-51 at a concentration of 1 uM against a large panel of kinases has
demonstrated significant inhibition of several AMPK family members.

% Inhibition (at 1

Kinase Target Family Reference
HM)

NUAK1 AMPK >95%

MARK1 AMPK >90%

MARK3 AMPK >90%

BRSK1 AMPK >90%

AMPK AMPK >90%

(Note: Percentage
inhibition values are
estimated from kinase
profiling data
presented in Banerjee
et al., 2014, as cited in
subsequent studies.
Specific numerical
values beyond
graphical
representation may

vary.)
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Relevant Signaling Pathways

NUAKZ1 is a member of the AMPK-related kinase family, which is activated downstream of the
tumor suppressor kinase LKB1. The LKB1-AMPK signaling network is a central regulator of
cellular energy homeostasis, coordinating metabolic processes and cell growth in response to

energy stress.
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In Vitro Analysis

1. In Vitro Kinase Assay
(Purified Protein)

:

Determine IC50 Value

Proceed if potent

Cellular Analysis

2. Cellular Thermal Shift Assay
(Intact Cells)

Confirm Target Engagement

Proceed if engaged

Functionall Analysis

3. Functional Assays
(e.g., Proliferation, Western Blot)

Measure Phenotypic Effect
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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